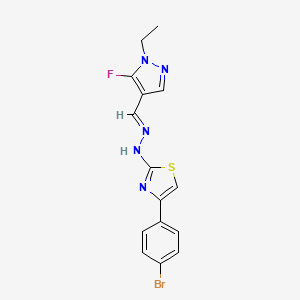
4-(4-Bromophenyl)-2-(2-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a fluorine atom, and a carbaldehyde group, along with a thiazole ring substituted with a bromophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized through a reaction involving hydrazones and α-bromo ketones under visible light catalysis . The thiazole ring is typically synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The final step involves the condensation of the pyrazole and thiazole intermediates to form the desired hydrazone compound.
Chemical Reactions Analysis
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazone group can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells.
Comparison with Similar Compounds
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can be compared with other similar compounds, such as:
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE: This compound lacks the thiazole and bromophenyl groups, making it less complex and potentially less active in certain applications.
4-BROMOPHENYL-1,3-THIAZOL-2-YL HYDRAZONE: This compound lacks the pyrazole ring, which may reduce its overall reactivity and biological activity.
ETHYL 5-FLUORO-1H-PYRAZOLE-4-CARBOXYLATE: This compound has a carboxylate group instead of a carbaldehyde group, which may alter its chemical properties and reactivity.
The unique combination of the pyrazole and thiazole rings, along with the specific substituents, makes 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H13BrFN5S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13BrFN5S/c1-2-22-14(17)11(8-19-22)7-18-21-15-20-13(9-23-15)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3,(H,20,21)/b18-7+ |
InChI Key |
IBFQUJJCDAPDBD-CNHKJKLMSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-acetyl-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10926787.png)
![N-(1-methylpiperidin-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926793.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926799.png)
![(1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]methanone](/img/structure/B10926805.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926813.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926821.png)
![methyl 1-({[4-({(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10926824.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10926828.png)
![(2Z)-2-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10926836.png)
![2-({(2E)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10926842.png)

![N-[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10926847.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N'-(3-methoxypropyl)thiourea](/img/structure/B10926859.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10926874.png)
